Dofetilide

Content Navigation

- 1. General Information

- 2. Dofetilide (CAS 115256-11-6): High-Purity IKr Channel Blocker for Electrophysiology and Safety Pharmacology

- 3. The Procurement Risks of Substituting Dofetilide with Broad-Spectrum Class III Agents

- 4. Quantitative Differentiation: Dofetilide vs. Alternative Antiarrhythmic Benchmarks

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very slightly soluble in water

1.98e-02 g/L

Synonyms

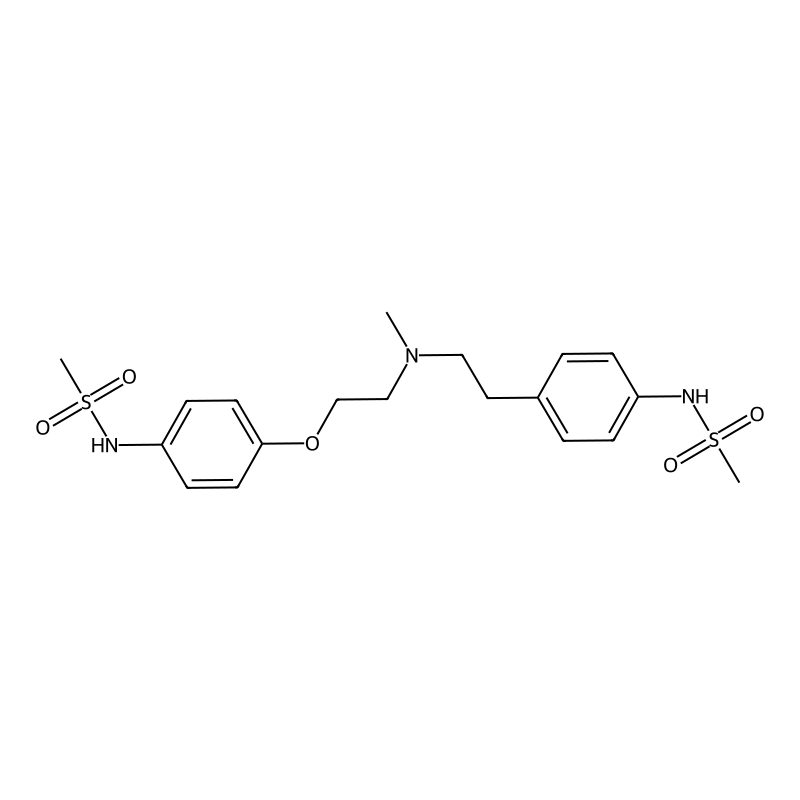

Canonical SMILES

Dofetilide is a highly selective, pure Vaughan-Williams Class III antiarrhythmic agent that functions as a potent inhibitor of the rapid component of the delayed rectifier potassium current (IKr), mediated by the hERG channel. In scientific procurement, it is primarily sourced as a gold-standard pharmacological tool and a mandatory positive control for in vitro cardiotoxicity screening. Unlike broad-spectrum antiarrhythmics, Dofetilide binds specifically to the internal pore of the hERG channel (involving the Ser620 residue) with low nanomolar affinity, without affecting IKs, INa, ICa, or beta-adrenergic receptors at relevant experimental concentrations [1]. This exceptional selectivity makes it an indispensable benchmark material for validating Good Laboratory Practice (GLP) hERG assays under ICH E14/S7B guidelines, as well as for isolating IKr-specific mechanisms in ex vivo tissue preparations and in silico cardiac action potential models [2].

Substituting Dofetilide with other Class III antiarrhythmics, such as sotalol or amiodarone, fundamentally compromises experimental integrity in precise electrophysiological studies. Sotalol, while often classed similarly, possesses significant Class II (beta-blocking) activity and requires micromolar concentrations to achieve hERG blockade, introducing off-target receptor effects that confound data [1]. Amiodarone acts as a multi-channel blocker, significantly inhibiting inward sodium (INaL) and calcium (ICaL) currents alongside IKr, making it impossible to isolate specific repolarization mechanisms [2]. Furthermore, in safety pharmacology, regulatory frameworks (ICH S7B) explicitly require highly potent, well-characterized positive controls to establish assay sensitivity margins; using non-standard or generic multi-channel blockers fails to meet these compliance thresholds, risking the invalidation of entire preclinical cardiotoxicity screening panels[3].

References

- [1] Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents. Toxicological Sciences, 2019.

- [2] Different effects of amiodarone and dofetilide on the dispersion of repolarization between well-coupled ventricular and Purkinje fibers. Canadian Journal of Physiology and Pharmacology, 2021.

- [3] Determination of five positive control drugs in hERG external solution (buffer) by LC-MS/MS to support in vitro hERG assay as recommended by ICH S7B. Journal of Pharmacological and Toxicological Methods, 2022.

Nanomolar hERG Potency and Assay Sensitivity Validation

In patch-clamp evaluations of hERG channel blockade, Dofetilide demonstrates extreme potency compared to sotalol. At 37°C, Dofetilide inhibits hERG channels with an IC50 of 7 nM, whereas sotalol requires an IC50 of 343 µM to achieve similar blockade [1]. This >40,000-fold difference in potency ensures that Dofetilide can be utilized at trace concentrations, minimizing the risk of non-specific binding or solvent-induced artifacts in sensitive in vitro systems.

| Evidence Dimension | hERG channel inhibition (IC50) |

| Target Compound Data | 7 nM |

| Comparator Or Baseline | Sotalol (343 µM) |

| Quantified Difference | >40,000-fold higher potency for Dofetilide |

| Conditions | Automated patch-clamp on HEK293 cells at 37°C |

Procurement of Dofetilide is essential for researchers requiring complete IKr blockade at nanomolar concentrations to maintain strict target isolation in electrophysiological assays.

Multi-Channel Cleanliness and Target Isolation

Dofetilide provides pure IKr blockade without the confounding multi-channel effects seen in amiodarone. While amiodarone significantly inhibits both late sodium (INaL) and L-type calcium (ICaL) currents alongside IKs, Dofetilide selectively targets IKr and does not impair sodium or calcium channels at relevant experimental concentrations[1]. This selectivity is critical when measuring transmural dispersion of repolarization, where amiodarone decreases dispersion due to its mixed effects, whereas Dofetilide accurately reflects pure IKr inhibition [2].

| Evidence Dimension | Off-target ion channel inhibition (INaL, ICaL, IKs) |

| Target Compound Data | No significant inhibition |

| Comparator Or Baseline | Amiodarone (Significant multi-channel inhibition) |

| Quantified Difference | Pure IKr block vs. broad-spectrum mixed block |

| Conditions | Ex vivo canine ventricular muscle and Purkinje fiber action potential recordings |

Dofetilide is the mandatory choice for isolating delayed rectifier potassium currents without altering intracellular calcium or sodium dynamics.

Extracellular Potassium Sensitivity in Ischemic Modeling

The binding efficacy of Dofetilide to the hERG channel is highly sensitive to extracellular potassium concentrations ([K+]e), a critical factor in modeling ischemic heart conditions. When [K+]e is increased from 5 mmol/L to 10 mmol/L, the IC50 of Dofetilide increases significantly (from 1.5 µM to 2.7 µM, indicating blunted block), whereas the IC50 of amiodarone remains unchanged (37 µM to 24 µM, non-significant) [1]. This potassium-dependent behavior is specific to certain pure Class III agents.

| Evidence Dimension | Shift in hERG IC50 upon raising[K+]e from 5 to 10 mmol/L |

| Target Compound Data | IC50 increases from 1.5 µM to 2.7 µM (significant blunting) |

| Comparator Or Baseline | Amiodarone (IC50 37 µM to 24 µM, no significant change) |

| Quantified Difference | K+-sensitive hERG block for Dofetilide vs. K+-insensitive block for amiodarone |

| Conditions | Patch clamp under varying extracellular potassium concentrations |

Researchers modeling myocardial ischemia, where extracellular potassium levels rise, must procure Dofetilide to accurately simulate state-dependent and potassium-sensitive repolarization changes.

In Silico Model Validation Accuracy

Dofetilide serves as a highly accurate reference compound for validating in silico models of human ventricular action potentials compared to multi-channel blockers. In comparative simulations against ex vivo human ventricular trabeculae, Dofetilide demonstrated high quantitative agreement in predicting Action Potential Duration (APD90) prolongation and early after-depolarization (EAD) occurrence. Conversely, multi-channel blockers like verapamil and quinidine produced substantial disagreement, overpredicting AP prolongation due to complex binding dynamics [1].

| Evidence Dimension | Agreement between in silico APD90 prediction and ex vivo human tissue results |

| Target Compound Data | High quantitative agreement for AP prolongation and EAD occurrence |

| Comparator Or Baseline | Verapamil / Quinidine (Substantial disagreement / overprediction) |

| Quantified Difference | Reliable model validation vs. predictive failure |

| Conditions | In silico human ventricular cell models vs. ex vivo human trabeculae |

Computational toxicology and bioinformatics teams must use Dofetilide as the primary benchmark to calibrate and validate predictive proarrhythmic risk algorithms.

GLP hERG Safety Pharmacology Screening

Procured as a mandatory positive control to establish assay sensitivity and safety margins in automated and manual patch-clamp systems, ensuring compliance with ICH E14/S7B 2022 Q&A guidelines [1].

Ion Channel Electrophysiology and Target Isolation

Utilized as a highly specific pharmacological tool to isolate IKr currents in human and animal cardiomyocytes, avoiding the confounding INa or ICa effects inherent to broad-spectrum blockers like amiodarone [2].

In Silico Cardiac Modeling Calibration

Sourced as a benchmark reference compound with well-defined, pure binding kinetics to validate computational models of ventricular action potentials and predict proarrhythmic risk in drug development [3].

In Vitro Ischemia and Arrhythmia Modeling

Applied in tissue preparations (e.g., Purkinje fibers) to reliably induce prolonged action potential duration and model Torsades de Pointes (TdP), taking advantage of its sensitivity to extracellular potassium shifts [4].

References

- [1] GLP hERG Assay Validation following ICH E14/S7B 2022 Q&A best practice guidelines. Metrion Biosciences, 2022.

- [2] Dofetilide in atrial fibrillation: A comprehensive review. NIH PMC, 2023.

- [3] Quantitative Comparison of Effects of Dofetilide, Sotalol, Quinidine, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability. Frontiers in Physiology, 2017.

- [4] The Effect of High Extracellular Potassium on IKr Inhibition by Anti-Arrhythmic Agents. Karger, 2006.

Purity

Physical Description

Color/Form

Crystals from ethyl acetate/methanol (10:1); ... ; from hexane/ethyl acetate, mp 151-152 °C ... also reported as white crystalline solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 2.14 (est)

2.1

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (98.57%): Harmful if swallowed [Warning Acute toxicity, oral];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H373 (42.86%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (44.29%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Tikosyn is a Class III antiarrhythmic agent that is indicated for the following: Conversion of persistent atrial fibrillation or atrial flutter to normal sinus rhythm in patients in whom cardioversion by electrical means is not appropriate and in whom the duration of the arrhythmic episode is less than 6 months (see section 5. 1). Maintenance of sinus rhythm (after conversion) in patients with persistent atrial fibrillation or atrial flutter. Because TIKOSYN can cause ventricular arrhythmias, it should be reserved for patients in whom atrial fibrillation/atrial flutter is highly symptomatic and in whom other antiarrhythmic therapy is not appropriate. Dofetilide has not been shown to be effective in patients with paroxysmal atrial arrhythmias (including paroxysmal atrial fibrillation).

Dofetilide is a class III antiarrhythmic medication. Azimilide and sematilide are also class III antiarrhythmics, but they are unavailable in the United States.

Livertox Summary

Drug Classes

Therapeutic Uses

Tikosyn is indicated for the conversion of atrial fibrillation and atrial flutter to normal sinus rhythm. /Included in US product label/

Tikosyn is indicated for the maintenance of normal sinus rhythm (delay in time to recurrence of atrial fibrillation/atrial flutter (AF/AFl)) in patients with atrial fibrillation/atrial flutter of greater than one week duration who have been converted to normal sinus rhythm. Because Tikosyn can cause life threatening ventricular arrhythmias, it should be reserved for patients in whom atrial fibrillation/atrial flutter is highly symptomatic. /Included in US product label/

Pharmacology

Dofetilide is a sulfonamide class III antiarrhythmic agent and potassium channel blocker. Dofetilide selectively blocks cardiac ion channels of the rapid component of the delayed rectifier potassium current Ikr. This antiarrhythmic agent prolongs cardiac action potential duration and effective refractory period due to delayed repolarization without affecting conduction velocity. This results in a normal sinus rhythm. Dofetilide is used in the treatment of atrial fibrillation and flutter.

MeSH Pharmacological Classification

ATC Code

C - Cardiovascular system

C01 - Cardiac therapy

C01B - Antiarrhythmics, class i and iii

C01BD - Antiarrhythmics, class iii

C01BD04 - Dofetilide

Mechanism of Action

Rapidly activating delayed rectifier current (IKr) is the key target of class III antiarrhythmic drugs including dofetilide. Due to its complex gating properties, the precise channel state or states that interact with these agents remain poorly defined. We have undertaken a careful analysis of the state dependence of HERG channel block by dofetilide in Xenopus oocytes and Chinese Hamster Ovary (CHO) cells by devising a protocol in which brief sampling pulses were superimposed over a wide range of test potentials. The rate of block onset, maximal steady-state block and IC50 were similar for all test potentials over the activation range, demonstrating that the drug probably interacts with open and/or inactivated but not resting HERG channels with high affinity. Reducing the fraction of inactivated channels at 0 mV by augmenting the external potassium concentration did not alter the sensitivity to dofetilide. In contrast, the S631A and S620T HERG mutations both eliminated inward rectification and reduced dofetilide affinity by approximately 10- and approximately 100-fold respectively. We have also found a novel ultra-slow activation process which occurs in wild type HERG channels at threshold potentials. Overall, ... data imply that dofetilide block occurs equally at all voltages positive to the activation threshold, and that the drug interacts with HERG channels in both the open and inactivated states.

Tikosyn (dofetilide) shows Vaughan Williams Class III antiarrhythmic activity. The mechanism of action is blockade of the cardiac ion channel carrying the rapid component of the delayed rectifier potassium current, IKr. At concentrations covering several orders of magnitude, dofetilide blocks only IKr with no relevant block of the other repolarizing potassium currents (e.g., IKs, IK1). At clinically relevant concentrations, dofetilide has no effect on sodium channels (associated with Class I effect), adrenergic alpha-receptors, or adrenergic beta-receptors.

The human ether-a-go-go-related gene (HERG) encodes a K+ channel with biophysical properties nearly identical to the rapid component of the cardiac delayed rectifier K+ current (IKr). HERG/IKr channels are a prime target for the pharmacological management of arrhythmias and are selectively blocked by class III antiarrhythmic methanesulfonanilide drugs, such as dofetilide, E4031, and MK-499, at submicromolar concentrations. By contrast, the closely related bovine ether-a-go-go channel (BEAG) is 100-fold less sensitive to dofetilide. To identify the molecular determinants for dofetilide block, we first engineered chimeras between HERG and BEAG and then used site-directed mutagenesis to localize single amino acid residues responsible for block. Using constructs heterologously expressed in Xenopus oocytes, we found that transplantation of the S5-S6 linker from BEAG into HERG removed high-affinity block by dofetilide. A point mutation in the S5-S6 linker region, HERG S620T, abolished high-affinity block and interfered with C-type inactivation. Thus, our results indicate that important determinants of dofetilide binding are localized to the pore region of HERG. Since the loss of high-affinity drug binding was always correlated with a loss of C-type inactivation, it is possible that the changes observed in drug binding are due to indirect allosteric modifications in the structure of the channel protein and not to the direct interaction of dofetilide with the respective mutated site chains. However, the chimeric approach was not able to identify domains outside the S5-S6 linker region of the HERG channel as putative candidates involved in drug binding. Moreover, the reverse mutation BEAG T432S increased the affinity of BEAG K+ channels for dofetilide, whereas C-type inactivation could not be recovered. Thus, the serine in position HERG 620 may participate directly in dofetilide binding; however, an intact C-type inactivation process seems to be crucial for high-affinity drug binding.

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Potassium channels

KCNH2 [HSA:3757] [KO:K04905]

Vapor Pressure

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

3 L/kg

Approximately 80% of a single dose of dofetilide is excreted in urine, of which approximately 80% is excreted as unchanged dofetilide with the remaining 20% consisting of inactive or minimally active metabolites. Renal elimination involves both glomerular filtration and active tubular secretion (via the cation transport system, a process that can be inhibited by cimetidine, trimethoprim, prochlorperazine, megestrol and ketoconazole). ...

The oral bioavailability of dofetilide is >90%, with maximal plasma concentrations occurring at about 2-3 hours in the fasted state. Oral bioavailability is unaffected by food or antacid. The terminal half life of Tikosyn is approximately 10 hours; steady state plasma concentrations are attained within 2-3 days, with an accumulation index of 1.5 to 2.0. Plasma concentrations are dose proportional. Plasma protein binding of dofetilide is 60-70%, is independent of plasma concentration, and is unaffected by renal impairment. Volume of distribution is 3 L/kg.

1. Pharmacokinetics of dofetilide were studied in man, dog, rat and mouse after single IV and oral doses of dofetilide or (14)C-dofetilide. 2. Dofetilide was absorbed completely in all species. Low metabolic clearance in man resulted in complete bioavailability following oral administration. Higher metabolic clearance in rodents, and to a lesser extent dogs, resulted in decreased bioavailability because of first-pass metabolism. 3. Following IV administration, the volume of distribution showed only moderate variation in all species (2.8-6.3 l/kg). High plasma clearance in rodents resulted in short half-life values (mouse 0.32, male rat 0.5 and female rat 1.2 hr), while lower clearance in dog and man gave longer terminal elimination half-lives (4.6 and 7.6 hr respectively). 4. After single IV doses of (14)C-dofetilide, unchanged drug was the major component excreted in urine of all species with several metabolites also present. 5. Metabolites identified in urine from all species were formed by N-oxidation or N-dealkylation of the tertiary nitrogen atom of dofetilide. 6. After oral and IV administration of (14)C-dofetilide to man, parent compound was the only detectable component present in plasma and represented 75% of plasma radioactivity. No single metabolite accounted for greater than 5% of plasma radioactivity.

Metabolism Metabolites

Dofetilide, a class III antidysrhythmic agent, undergoes both renal and metabolic clearance. Characterization of the metabolism in vitro allows explanation of species differences, whereas identification of the human enzymes involved permits assessment of potential drug interaction. In liver microsomes, the rate of oxidative metabolism of dofetilide is in the order: male rat > female rat > dog > humans, which correlates with the metabolic clearance seen in vivo. In vitro products of oxidative metabolism, formed by N-dealkylation, are the same as those formed in vivo, with the N-desmethyl being the major product. This route of dofetilide metabolism is mediated by cytochrome P450 (CYP). In humans, N-demethylation has a high KM of 657 +/- 116 uM, indicating low affinity for the enzyme's active site. In a number of human liver microsomal preparations, this rate correlated (r = 0.903) with the activity of CYP3A4. There was no correlation with the activities of other isozymes. Specific isozyme inhibitors also indicated the involvement of CYP3A4, with partial inhibition being observed with ketoconazole and troleandeomycin, whereas the activator, alpha-naphthaflavone, caused increased turnover. No inhibition was observed with specific inhibitors or competing substrates for other isozymes. Dofetilide did not significantly inhibit CYP2C9, CYP2D6, or CYP3A4 at concentrations up to 100 microM in vitro. In contrast, amiodarone (IC50, 25 uM) and flecainide (49 microM) inhibited CYP2C9 and quinidine (0.26 uM), and flecainide (0.44 uM) inhibited CYP2D6. Many antidysrhythmic drugs have active, circulating metabolites, complicating the relationship of dose and clinical response. In vitro pharmacology studies allow assessment of the potential contribution to the pharmacological profile by metabolites. Potency of dofetilide and metabolites has been compared for class III (K+ channel blockade) and class I (Na+ channel blockade) antidysrhythmic activities. Three of the metabolites of dofetilide displayed class III activity but at concentrations at least 20-fold higher than dofetilide. Dofetilide N-oxide showed class I activity, but only at high concentration. Neither resting membrane potential or action potential amplitude were affected by any metabolite. This lack of biologically relevant activity is in accord with the close correlation between plasma concentrations of dofetilide and pharmacological response.

Approximately 80% of a single dose of dofetilide is excreted in urine, of which approximately 80% is excreted as unchanged dofetilide with the remaining 20% consisting of inactive or minimally active metabolites. ... In vitro studies with human liver microsomes show that dofetilide can be metabolized by CYP3A4, but it has a low affinity for this isoenzyme. Metabolites are formed by N-dealkylation and N-oxidation. There are no quantifiable metabolites circulating in plasma, but 5 metabolites have been identified in urine

Wikipedia

FDA Medication Guides

DOFETILIDE

CAPSULE;ORAL

PFIZER

08/08/2019

Drug Warnings

Tikosyn (dofetilide) can cause serious ventricular arrhythmias, primarily torsade de pointes (TdP) type ventricular tachycardia, a polymorphic ventricular tachycardia associated with QT interval prolongation. QT interval prolongation is directly related to dofetilide plasma concentration. Factors such as reduced creatinine clearance or certain dofetilide drug interactions will increase dofetilide plasma concentration. The risk of TdP can be reduced by controlling the plasma concentration through adjustment of the initial dofetilide dose according to creatinine clearance and by monitoring the ECG for excessive increases in the QT interval. Treatment with dofetilide must therefore be started only in patients placed for a minimum of three days in a facility that can provide electrocardiographic monitoring and in the presence of personnel trained in the management of serious ventricular arrhythmias. Calculation of the creatinine clearance for all patients must precede administration of the first dose of dofetilide.

In patients with mild to moderate renal failure, decreases in dosage based on creatinine clearance are required to minimize the risk of torsades de pointes. The drug should not be used in patients with advanced renal failure or with inhibitors of renal cation transport.

Torsades de pointes occurred in 1-3% of patients in clinical trials where strict exclusion criteria (e.g., hypokalemia) were applied and continuous ECG monitoring was used to detect marked QT prolongation in the hospital. The incidence of this adverse effect during more widespread use of the drug, marketed since 2000, is unknown. Other adverse effects were no more common than with placebo during premarketing clinical trials.

For more Drug Warnings (Complete) data for Dofetilide (16 total), please visit the HSDB record page.

Biological Half Life

Following IV administration, ... high plasma clearance in rodents resulted in short half-life values (mouse 0.32, male rat 0.5 and female rat 1.2 hr), while lower clearance in dog and man gave longer terminal elimination half-lives (4.6 and 7.6 hr respectively). ...

The terminal half life of Tikosyn is approximately 10 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Clinical Laboratory Methods

Storage Conditions

Interactions

Concomitant use of cimetidine is contraindicated. Cimetidine at 400 mg BID (the usual prescription dose) co-administered with Tikosyn (500 mcg BID) for 7 days has been shown to increase dofetilide plasma levels by 58%. Cimetidine at doses of 100 mg BID (OTC dose) resulted in a 13% increase in dofetilide plasma levels (500 mcg single dose). No studies have been conducted at intermediate doses of cimetidine. If a patient requires Tikosyn and anti-ulcer therapy, it is suggested that omeprazole, ranitidine, or antacids (aluminum and magnesium hydroxides) be used as alternatives to cimetidine, as these agents have no effect on the pharmacokinetic profile of Tikosyn.

The use of Tikosyn in conjunction with other drugs that prolong the QT interval has not been studied and is not recommended. Such drugs include phenothiazines, cisapride, bepridil, tricyclic antidepressants, certain oral macrolides, and certain fluoroquinolones. Class I or Class III antiarrhythmic agents should be withheld for at least three half-lives prior to dosing with Tikosyn. In clinical trials, Tikosyn was administered to patients previously treated with oral amiodarone only if serum amiodarone levels were below 0.3 mg/L or amiodarone had been withdrawn for at least three months.

Hypokalemia or hypomagnesemia may occur with administration of potassium-depleting diuretics, increasing the potential for torsade de pointes. Potassium levels should be within the normal range prior to administration of Tikosyn and maintained in the normal range during administration of Tikosyn.

For more Interactions (Complete) data for Dofetilide (15 total), please visit the HSDB record page.

Dates

2: Friedman L, Alexander E. Update of the clinical impact and issues surrounding Dofetilide (Tikosyn) therapy. AACN Adv Crit Care. 2006 Apr-Jun;17(2):102-8; quiz 109-110. Review. PubMed PMID: 16767008.

3: Diaz AL, Clifton GD. Dofetilide: a new class III antiarrhythmic for the management of atrial fibrillation. Prog Cardiovasc Nurs. 2001 Summer;16(3):126-9. Review. PubMed PMID: 11464435.

4: Saliba WI. Dofetilide (Tikosyn): a new drug to control atrial fibrillation. Cleve Clin J Med. 2001 Apr;68(4):353-63. Review. PubMed PMID: 11326815.

5: Mounsey JP, DiMarco JP. Cardiovascular drugs. Dofetilide. Circulation. 2000 Nov 21;102(21):2665-70. Review. PubMed PMID: 11085972.

6: Falk RH, Decara JM. Dofetilide: a new pure class III antiarrhythmic agent. Am Heart J. 2000 Nov;140(5):697-706. Review. PubMed PMID: 11054613.

7: Kalus JS, Mauro VF. Dofetilide: a class III-specific antiarrhythmic agent. Ann Pharmacother. 2000 Jan;34(1):44-56. Review. PubMed PMID: 10669186.

8: Davis DR, Beatch GN, Dickenson DR, Tang AS. Dofetilide enhances shock-induced extension of refractoriness and lowers defibrillation threshold. Can J Cardiol. 1999 Feb;15(2):193-200. Review. PubMed PMID: 10079779.

9: Olshansky B. Dofetilide versus quinidine for atrial flutter: viva la difference!? J Cardiovasc Electrophysiol. 1996 Sep;7(9):828-32. Review. PubMed PMID: 8884511.

10: Elming H, Brendorp B, Pedersen OD, Køber L, Torp-Petersen C. Dofetilide: a new drug to control cardiac arrhythmia. Expert Opin Pharmacother. 2003 Jun;4(6):973-85. Review. PubMed PMID: 12783593.

11: Al-Dashti R, Sami M. Dofetilide: a new class III antiarrhythmic agent. Can J Cardiol. 2001 Jan;17(1):63-7. Review. PubMed PMID: 11173316.

12: Doshi SK, Singh BN. Pure class III antiarrhythmic drugs: focus on dofetilide. J Cardiovasc Pharmacol Ther. 2000 Oct;5(4):237-47. Review. PubMed PMID: 11150393.

13: Torp-Pedersen C, Brendorp B, Køber L. Dofetilide: a class III anti-arrhythmic drug for the treatment of atrial fibrillation. Expert Opin Investig Drugs. 2000 Nov;9(11):2695-704. Review. PubMed PMID: 11060831.

14: Torp-Pedersen C, Moller M, Kober L, Camm AJ. Dofetilide for the treatment of atrial fibrillation in patients with congestive heart failure. Eur Heart J. 2000 Aug;21(15):1204-6. Review. PubMed PMID: 10924306.

15: Lenz TL, Hilleman DE. Dofetilide, a new class III antiarrhythmic agent. Pharmacotherapy. 2000 Jul;20(7):776-86. Review. PubMed PMID: 10907968.

16: McClellan KJ, Markham A. Dofetilide: a review of its use in atrial fibrillation and atrial flutter. Drugs. 1999 Dec;58(6):1043-59. Review. PubMed PMID: 10651390.

17: Rasmussen HS, Allen MJ, Blackburn KJ, Butrous GS, Dalrymple HW. Dofetilide, a novel class III antiarrhythmic agent. J Cardiovasc Pharmacol. 1992;20 Suppl 2:S96-105. Review. PubMed PMID: 1279316.